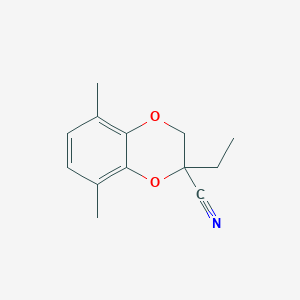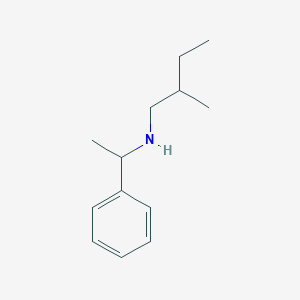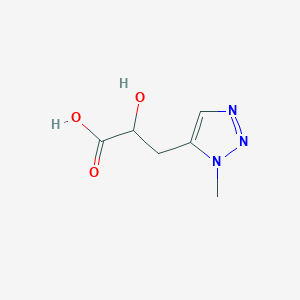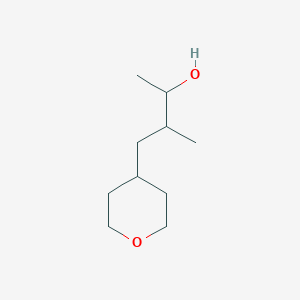
3-Methyl-4-(oxan-4-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(oxan-4-yl)butan-2-ol is an organic compound with the molecular formula C10H20O2. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its unique structure, which includes a tetrahydropyran ring (oxan-4-yl) and a butanol chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(oxan-4-yl)butan-2-ol typically involves the reaction of 3-methyl-4-hydroxybutanal with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through distillation and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-4-(oxan-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-(oxan-4-yl)butan-2-one.
Reduction: Formation of 3-Methyl-4-(oxan-4-yl)butane.
Substitution: Formation of 3-Methyl-4-(oxan-4-yl)butyl halides.
科学研究应用
3-Methyl-4-(oxan-4-yl)butan-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用机制
The mechanism of action of 3-Methyl-4-(oxan-4-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
相似化合物的比较
Similar Compounds
3-Methyl-4-(oxan-3-yl)butan-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.
2-Methyl-3-buten-2-ol: Contains a double bond and a different arrangement of carbon atoms.
3-Methyl-2-butanol: Lacks the tetrahydropyran ring and has a simpler structure.
Uniqueness
3-Methyl-4-(oxan-4-yl)butan-2-ol is unique due to its combination of a tetrahydropyran ring and a butanol chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
属性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC 名称 |
3-methyl-4-(oxan-4-yl)butan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-8(9(2)11)7-10-3-5-12-6-4-10/h8-11H,3-7H2,1-2H3 |
InChI 键 |
MIDCGFALIQQDCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCOCC1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


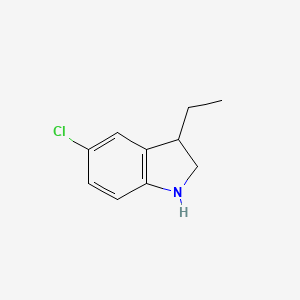
![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride](/img/structure/B13224603.png)
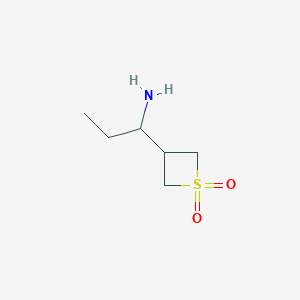
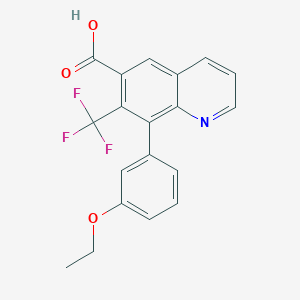
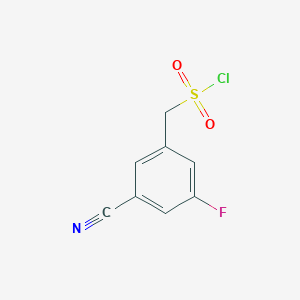
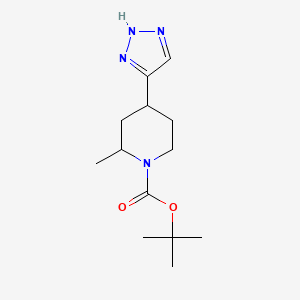
![1-[(tert-Butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13224629.png)
